Lometrexol

GARFT inhibition enzyme kinetics antifolate pharmacology

Lometrexol is a specific GARFT inhibitor, not a multi-targeted antifolate. Its selectivity ensures phenotypes result from purine synthesis inhibition. As the first clinically-evaluated GARFT inhibitor, it's an ideal reference standard. Use it to study pathways predicted to be dependent on de novo purine synthesis, and as a probe for folate receptor FRα uptake. Ideal for research where folic acid supplementation outcomes are critical.

Molecular Formula C21H25N5O6
Molecular Weight 443.5 g/mol
CAS No. 106400-81-1
Cat. No. B1675047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLometrexol
CAS106400-81-1
SynonymsLometrexol;  Lometrexolum; 
Molecular FormulaC21H25N5O6
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1
InChIKeyZUQBAQVRAURMCL-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lometrexol (CAS 106400-81-1): High-Purity Antifolate GARFT Inhibitor for Purine Synthesis Research and Anticancer Drug Development


Lometrexol (DDATHF, LY 264618) is an antipurine antifolate antimetabolite and the 6R diastereomer of 5,10-dideazatetrahydrofolate [1]. It functions as a tight-binding, selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first enzyme in the de novo purine synthesis pathway, without inducing detectable DNA strand breaks . Lometrexol was the first GARFT inhibitor to enter clinical investigation and remains a critical reference compound for this target class [2].

Why Lometrexol Cannot Be Simply Substituted: Critical Differential Pharmacology in Antifolate Research


Antifolates exhibit profound differences in enzyme inhibition profiles, cellular transport mechanisms, and polyglutamation patterns that preclude interchangeable use. While methotrexate primarily targets DHFR and pemetrexed is a multi-target agent inhibiting TS, DHFR, and GARFT, lometrexol is distinguished by its high selectivity for GARFT, resulting in distinct downstream effects on purine versus pyrimidine depletion [1]. Furthermore, lometrexol displays a unique cumulative toxicity profile driven by tissue retention of polyglutamated metabolites rather than plasma pharmacokinetics—a property not shared by all class members and requiring specific experimental considerations [2]. These pharmacological divergences mandate compound-specific selection in both research and development contexts.

Quantitative Evidence for Lometrexol Differentiation: Head-to-Head Data for Informed Compound Selection


GARFT Inhibitory Potency: Lometrexol Ki Comparison with Second-Generation Inhibitor LY309887

In a direct comparative study, lometrexol demonstrated a Ki for GARFT inhibition of approximately 60 nM, whereas the second-generation inhibitor LY309887 exhibited a Ki of 6.5 nM, representing a 9-fold greater potency for LY309887 [1]. This quantitative difference establishes lometrexol as the appropriate baseline reference compound for GARFT-targeted research, providing a defined potency benchmark against which novel inhibitors can be rigorously evaluated.

GARFT inhibition enzyme kinetics antifolate pharmacology

Folate Receptor Alpha Binding Affinity: Lometrexol vs. LY309887 Selectivity Profile

Lometrexol exhibits a 6-fold higher binding affinity for the alpha isoform of the human folate receptor (FRα) compared to LY309887 [1]. Furthermore, lometrexol's selectivity ratio for FRα over FRβ (Ki β / Ki α) is 5.0, whereas LY309887 demonstrates a ratio of 10.5, indicating that lometrexol is less selective between these isoforms than LY309887 [1]. These differential receptor binding profiles may translate to distinct tumor-targeting properties and toxicity liabilities.

folate receptor target engagement tumor targeting

Cytotoxicity in Human Leukemia Cells: Lometrexol IC50 Compared to LY309887

Against the human T-lymphoblastoid leukemia cell line CCRF-CEM, lometrexol demonstrated potent cytotoxic activity with an IC50 of 2.9 nM, which was 3.4-fold more potent than LY309887 (IC50 = 9.9 nM) [1]. Notably, this superior potency in vitro contrasts with the 9-fold lower GARFT inhibitory potency of lometrexol, suggesting that factors beyond enzyme inhibition—such as cellular uptake, polyglutamation, or retention—contribute significantly to its net cytotoxic effect in this model.

cytotoxicity cancer cell line antiproliferative

SHMT2 Inhibition: Lometrexol Identified as Superior Inhibitor Among Antifolate Panel

In a 2019 structural and biochemical study, lometrexol was identified as the most potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (hSHMT1/2) among a panel of tested antifolates, which included pemetrexed [1]. Co-crystal structures of SHMT2 with lometrexol and pemetrexed revealed substantial differences in their hydrogen bonding networks despite molecular similarity, providing a structural basis for the differential inhibition [1]. The study did not report precise IC50 or Ki values in the publicly available summary.

SHMT2 serine hydroxymethyltransferase one-carbon metabolism

Pharmacokinetic Profile: Plasma Half-Life and Renal Clearance of Lometrexol

In a Phase I pharmacokinetic study of 17 patients (32 courses) receiving lometrexol with folic acid supplementation, the mean plasma half-lives were t(1/2)α = 19 ± 7 min, t(1/2)β = 256 ± 96 min, and t(1/2)γ (where measurable) = 1170 ± 435 min [1]. Renal elimination accounted for 56 ± 17% of the administered dose within 6 hours and 85 ± 16% within 24 hours, with minimal systemic metabolism [1]. Plasma protein binding was moderate at 78 ± 3% and correlated inversely with serum albumin concentration [1]. These parameters establish baseline pharmacokinetic values essential for interpreting in vivo efficacy and toxicity studies.

pharmacokinetics renal clearance plasma half-life

Activity in Methotrexate-Refractory Tumors: Preclinical and Clinical Observations

Extensive experimental and limited clinical data have demonstrated that lometrexol retains activity against tumors that are refractory to other antifolate agents, notably methotrexate [1]. This differential activity profile is attributed to lometrexol's distinct mechanism of action targeting GARFT in the de novo purine synthesis pathway rather than DHFR, the primary target of methotrexate. Quantitative comparative data on the magnitude of this differential activity across specific resistant models were not provided in the referenced source.

drug resistance methotrexate salvage therapy

Optimal Research and Development Applications for Lometrexol Based on Quantitative Evidence


Calibration Standard for GARFT Inhibition Assays

Lometrexol serves as an essential calibration standard for developing and validating GARFT enzymatic assays. Its established Ki of approximately 60 nM against human GARFT provides a quantitative benchmark against which novel GARFT inhibitors can be directly compared [1]. The availability of detailed comparative data with the second-generation inhibitor LY309887 (Ki = 6.5 nM) enables precise potency ranking and structure-activity relationship interpretation [1].

Reference Compound for SHMT2-Targeted Drug Discovery

Based on structural and biochemical evidence identifying lometrexol as the most potent hSHMT1/2 inhibitor among a panel of antifolates [1], it is the preferred reference compound for SHMT2 inhibitor discovery programs. The solved co-crystal structure of lometrexol bound to SHMT2 (PDB: 6QVG) provides a structural template for structure-based drug design and virtual screening campaigns [1].

Mechanistic Probe for GARFT-Dependent Purine Depletion Studies

Lometrexol's high selectivity for GARFT inhibition, without inducing detectable DNA strand breaks [1], makes it an ideal tool for dissecting the specific cellular consequences of de novo purine synthesis blockade. Its potent cytotoxicity in CCRF-CEM leukemia cells (IC50 = 2.9 nM) [2] establishes a defined potency window for dose-response studies examining cell cycle arrest and apoptosis induction specifically attributable to purine depletion.

In Vivo Efficacy Model Positive Control for GARFT Inhibitors

For in vivo pharmacology studies evaluating novel GARFT inhibitors in murine tumor models, lometrexol provides a well-characterized positive control. Its defined pharmacokinetic profile—including a t(1/2)β of approximately 4.3 hours and predominant renal clearance [1]—enables proper interpretation of exposure-response relationships and facilitates cross-study comparisons. The established Phase II weekly dosing regimen of 10.4 mg/m² with concurrent folic acid supplementation [2] provides a clinically relevant dosing template for translational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lometrexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.